1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl sulfonyl compounds in the presence of nickel catalysts has been reported .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine
- 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
Comparison: Compared to similar compounds, 1-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9F2N3 |
---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C6H9F2N3/c1-11-5(6(7)8)4(2-9)3-10-11/h3,6H,2,9H2,1H3 |
InChI Key |
HTMYYOJFWBFQMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.